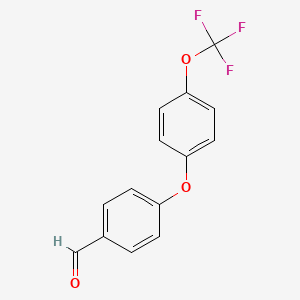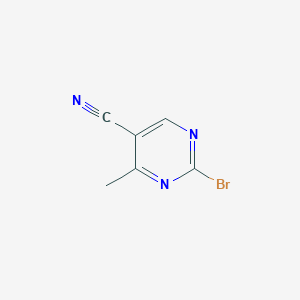
2-Bromo-4-methylpyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-methylpyrimidine-5-carbonitrile is a chemical compound with the molecular formula C6H4BrN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methylpyrimidine-5-carbonitrile typically involves the bromination of 4-methylpyrimidine-5-carbonitrile. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide. The reaction is carried out in an organic solvent like chloroform or carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methylpyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of a base like potassium carbonate in an organic solvent.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines with various functional groups.
Oxidation and Reduction Reactions: Products include oxides or dehalogenated pyrimidines.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
2-Bromo-4-methylpyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For example, it has been studied as a potential inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of the receptor and subsequent signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylpyridine: Used as an intermediate in organic synthesis and medicinal chemistry.
5-Bromo-2-methylpyrimidine-4-carbonitrile: Similar structure but different substitution pattern, used in similar applications.
Pyridinylimidazole derivatives: Used as kinase inhibitors with different substitution patterns and biological activities.
Uniqueness
2-Bromo-4-methylpyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to participate in various chemical reactions and its potential as a kinase inhibitor make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C6H4BrN3 |
|---|---|
Molecular Weight |
198.02 g/mol |
IUPAC Name |
2-bromo-4-methylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C6H4BrN3/c1-4-5(2-8)3-9-6(7)10-4/h3H,1H3 |
InChI Key |
ILVSRHMAZMPPCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


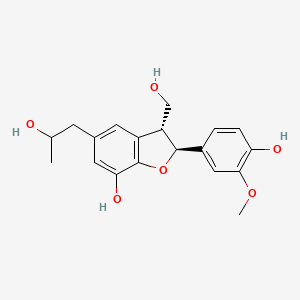
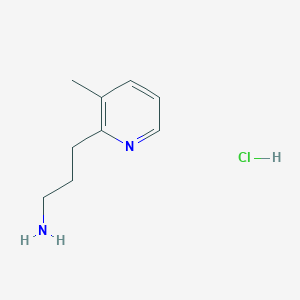
![tert-butyl N-[(2S)-butan-2-yl]carbamate](/img/structure/B13096470.png)
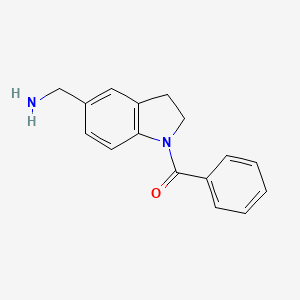
![Methyl 4-(((6-chloro-5-fluoro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate](/img/structure/B13096474.png)
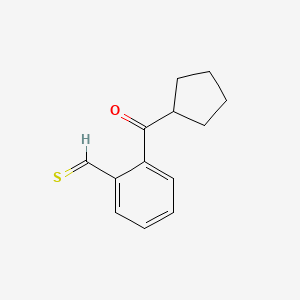

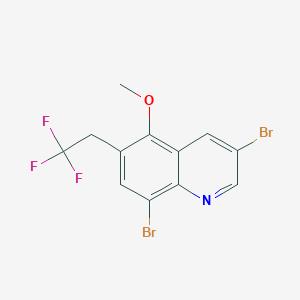
![Isoxazolo[5,4-d]pyrimidin-4(5h)-one](/img/structure/B13096488.png)

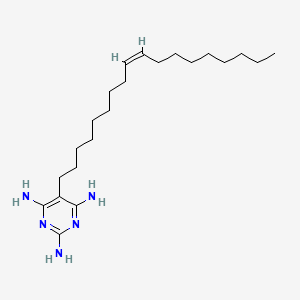
![4-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine](/img/structure/B13096528.png)
![5-Methyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B13096530.png)
